molecular formula C18H24ClFN2O2S B2551753 2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380174-23-0

2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide

Cat. No. B2551753
CAS RN: 2380174-23-0
M. Wt: 386.91
InChI Key: HQFOMWALFODGMN-UHFFFAOYSA-N
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Description

This compound contains a chloro-fluorophenyl group, a morpholinyl group, and a thianyl group, all connected through an acetamide linkage . The presence of these groups suggests that it might have interesting chemical properties and could potentially be used in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chloro, fluoro, and thianyl groups could potentially introduce interesting electronic effects that might influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its constituent groups. The chloro and fluoro groups on the phenyl ring might make it susceptible to nucleophilic aromatic substitution reactions. The morpholinyl group could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro groups might increase its density and boiling point compared to a similar compound without these groups .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a building block in the development of new materials or drugs .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClFN2O2S/c19-15-2-1-3-16(20)14(15)12-17(23)21-13-18(4-10-25-11-5-18)22-6-8-24-9-7-22/h1-3H,4-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFOMWALFODGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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